Bisoprolol-d7 (hemifumarate)
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Overview
Description
Bisoprolol-d7 (hemifumarate) is a deuterium-labeled derivative of bisoprolol hemifumarate. Bisoprolol hemifumarate is a selective beta-1 adrenergic receptor blocker, commonly used in the treatment of cardiovascular diseases such as hypertension and heart failure . The deuterium labeling in bisoprolol-d7 (hemifumarate) makes it particularly useful as an internal standard in mass spectrometry for the quantification of bisoprolol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bisoprolol-d7 (hemifumarate) involves the incorporation of deuterium atoms into the bisoprolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of bisoprolol-d7 (hemifumarate) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency while maintaining the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Bisoprolol-d7 (hemifumarate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of bisoprolol-d7 (hemifumarate) typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from the reactions of bisoprolol-d7 (hemifumarate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Bisoprolol-d7 (hemifumarate) has a wide range of scientific research applications, including:
Mechanism of Action
Bisoprolol-d7 (hemifumarate) exerts its effects by selectively binding to and blocking beta-1 adrenergic receptors in the heart. This action reduces the heart rate and the force of contraction, leading to a decrease in blood pressure and myocardial oxygen demand . The molecular targets involved in this mechanism include the beta-1 adrenergic receptors, which are part of the G protein-coupled receptor family .
Comparison with Similar Compounds
Bisoprolol-d7 (hemifumarate) is unique due to its deuterium labeling, which provides advantages in mass spectrometry analysis. Similar compounds include:
Bisoprolol hemifumarate: The non-deuterated form, used for similar therapeutic purposes but without the benefits of deuterium labeling.
Nebivolol: Another selective beta-1 adrenergic receptor blocker with additional vasodilatory properties.
Metoprolol: A selective beta-1 adrenergic receptor blocker used for similar indications but with different pharmacokinetic properties.
Properties
Molecular Formula |
C22H35NO8 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,2D3,14D; |
InChI Key |
RZPZLFIUFMNCLY-ABKVHYOTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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